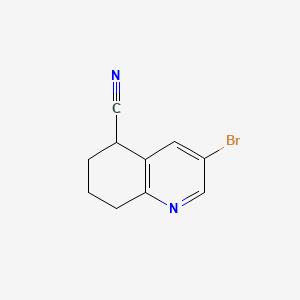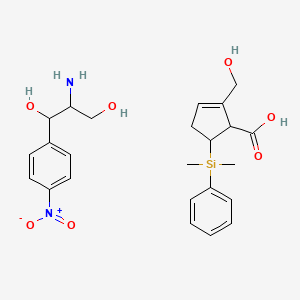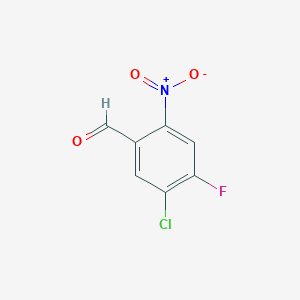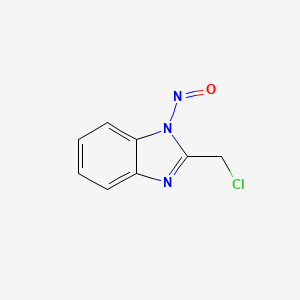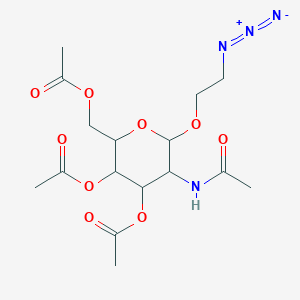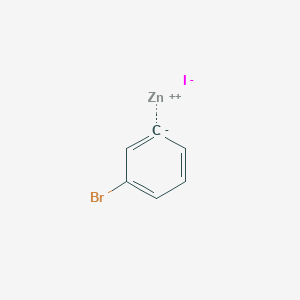
3-Bromophenylzinc iodide, 0.5M in THF, packaged under Argon in resealable ChemSeal^t bottles
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromophenylzinc iodide, 0.5M in tetrahydrofuran, packaged under Argon in resealable ChemSeal™ bottles: is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The packaging under argon in resealable ChemSeal™ bottles ensures the compound’s stability and prevents degradation due to moisture or air exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenylzinc iodide can be synthesized through the reaction of 3-bromoiodobenzene with zinc dust in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Bromoiodobenzene+Zinc→3-Bromophenylzinc iodide
Industrial Production Methods: In industrial settings, the production of 3-bromophenylzinc iodide involves large-scale reactors with precise control over temperature and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is then packaged under argon in resealable ChemSeal™ bottles to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling processes such as the Negishi coupling. It can also participate in oxidative addition and reductive elimination reactions.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, typically in the presence of a phosphine ligand. The reaction is carried out under an inert atmosphere at moderate temperatures.
Oxidative Addition: This step involves the insertion of the metal catalyst into the carbon-halogen bond of 3-bromophenylzinc iodide.
Reductive Elimination: This step forms the final coupled product, regenerating the catalyst.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 3-Bromophenylzinc iodide is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, 3-bromophenylzinc iodide is used to synthesize biologically active compounds. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and therapeutic agents.
Industry: In the chemical industry, 3-bromophenylzinc iodide is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it a versatile reagent for various industrial applications.
Mechanism of Action
The mechanism of action of 3-bromophenylzinc iodide in cross-coupling reactions involves several key steps:
Oxidative Addition: The metal catalyst (e.g., palladium) inserts into the carbon-halogen bond of 3-bromophenylzinc iodide, forming a metal complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal catalyst, forming a new metal-organic complex.
Reductive Elimination: The final step involves the formation of the coupled product and the regeneration of the metal catalyst.
These steps are facilitated by the presence of ligands and appropriate reaction conditions, ensuring high yields and selectivity .
Comparison with Similar Compounds
- 4-Bromo-2-fluorophenylzinc iodide
- 4-Bromo-3-fluorophenylzinc iodide
- 4-Biphenylzinc bromide
Uniqueness: 3-Bromophenylzinc iodide is unique due to its specific reactivity and selectivity in cross-coupling reactions. Its bromine substituent provides a balance between reactivity and stability, making it a versatile reagent for various synthetic applications. Compared to its analogs, 3-bromophenylzinc iodide offers distinct advantages in terms of reaction conditions and product yields .
Properties
Molecular Formula |
C6H4BrIZn |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
zinc;bromobenzene;iodide |
InChI |
InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChI Key |
GMLNDLKPSGCEDN-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)Br.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol](/img/structure/B15093640.png)
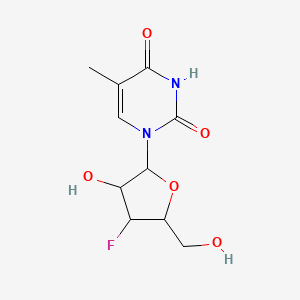
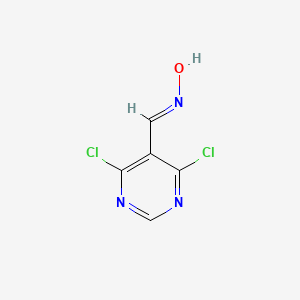
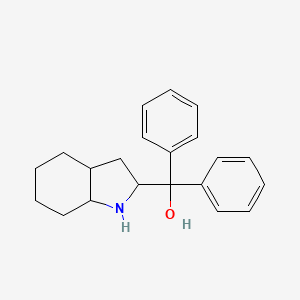

![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)
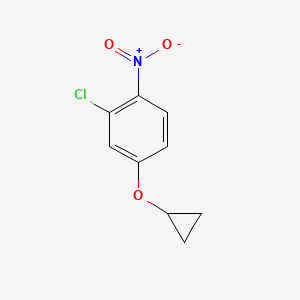
![Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)](/img/structure/B15093687.png)
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
